2-Bromo-1,1,1-trifluoropropane

Beschreibung

Significance of Halogenated Trifluoropropanes in Modern Chemical Synthesis and Medicinal Chemistry Research.

Halogenated compounds, particularly those containing fluorine, play a pivotal role in contemporary chemical and pharmaceutical research. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Trifluoromethylated compounds, a subset of organofluorine compounds, are of particular interest due to the unique characteristics imparted by the -CF3 group. This group is strongly electron-withdrawing, which can influence the reactivity of nearby functional groups and enhance the thermal stability of the molecule.

In medicinal chemistry, the incorporation of halogens is a well-established strategy to optimize the pharmacological profile of drug candidates. nih.govresearchgate.net Halogenation can improve a molecule's affinity for its biological target, enhance its ability to cross cell membranes, and positively impact its metabolic stability. nih.govmdpi.com The trifluoromethyl group, in particular, is frequently used to increase the lipophilicity of a compound, which can facilitate its passage across biological barriers. mdpi.com Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. nih.govu-strasbg.fr

Overview of Key Research Avenues for 2-Bromo-1,1,1-trifluoropropane.

The research landscape for this compound is expanding, with several key areas of investigation emerging. A primary focus is its utility as a synthetic intermediate. The presence of a bromine atom, a good leaving group, allows for a variety of nucleophilic substitution and cross-coupling reactions. researchgate.net This reactivity enables the introduction of the trifluoromethylpropyl moiety into a wide range of molecular scaffolds.

One notable application is in the synthesis of more complex fluorinated molecules. smolecule.com For instance, it can be used as a precursor for creating other valuable chemical intermediates. A method for the preparation of 3-bromo-1,1,1-trifluoropropane (B1271859) involves the reaction of 1,1,1-trifluoropropane (B1294402) with bromine, which also produces this compound as a co-product. google.com The two isomers can then be separated. google.com

In the realm of medicinal chemistry, while direct applications are still being explored, its role as a building block is significant. For example, it is a constitutional isomer of 3-bromo-1,1,1-trifluoropropane, a compound that has been used in the synthesis of anti-cancer drugs. google.comgoogle.com The distinct substitution pattern of this compound offers a different steric and electronic profile, which could lead to novel pharmacological properties in the resulting molecules. Research has also explored the enantioselective arylation of this compound, a key transformation for accessing chiral trifluoromethyl-containing compounds that are of high interest in drug discovery. researchgate.net

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds.

| Property | This compound | 3-Bromo-1,1,1-trifluoropropane | 2-Bromo-1,1,1,3-tetrafluoropropane | 2-Bromo-3-chloro-1,1,1-trifluoropropane |

| Molecular Formula | C3H4BrF3 | C3H4BrF3 | C3H3BrF4 | C3H3BrClF3 |

| Molecular Weight | 176.96 g/mol | 176.96 g/mol | 194.95 g/mol | 211.41 g/mol |

| IUPAC Name | This compound | 3-bromo-1,1,1-trifluoropropane | 2-bromo-1,1,1,3-tetrafluoropropane | 2-bromo-3-chloro-1,1,1-trifluoropropane |

| CAS Number | 421-46-5 | 460-26-4 | 29151-25-5 | Not Available |

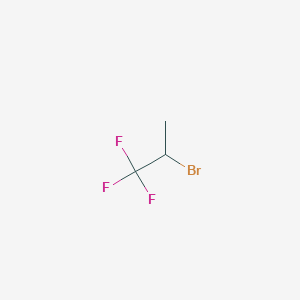

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFIVNWCJZUQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382013 | |

| Record name | 2-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-46-5 | |

| Record name | 2-Bromo-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Preparations of 2 Bromo 1,1,1 Trifluoropropane

Direct Synthetic Routes and Optimization Studies

Direct methods for synthesizing 2-bromo-1,1,1-trifluoropropane typically involve the functionalization of readily available three-carbon precursors that already contain the trifluoromethyl group.

Bromination of Trifluoropropanol Derivatives

A primary and logical direct route to this compound is the substitution of the hydroxyl group in 1,1,1-trifluoropropan-2-ol. This reaction replaces the -OH group with a bromine atom. Standard brominating agents used for converting secondary alcohols to alkyl bromides are effective for this transformation. One documented procedure involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), which converts the alcohol to the desired bromide in good yield. caltech.edu A thesis has reported the synthesis of this compound from 1,1,1-trifluoropropan-2-ol in 68% yield. caltech.edu Another approach involves treating the alcohol with phosphorus tribromide (PBr₃).

Table 1: Bromination of 1,1,1-Trifluoropropan-2-ol

| Precursor | Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoropropan-2-ol | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | This compound | 68% | caltech.edu |

| 1,1,1-Trifluoropropan-2-ol | Phosphorus Tribromide (PBr₃) | This compound | - |

Halogenation of Trifluoropropane Precursors

Direct radical bromination of 1,1,1-trifluoropropane (B1294402) presents another synthetic pathway. In this type of reaction, a bromine radical abstracts a hydrogen atom from the propane (B168953) backbone, which is then replaced by bromine. The C-H bonds at the C2 position are more susceptible to radical attack than the primary C-H bonds at the C3 position due to the greater stability of the resulting secondary radical. However, the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group influences the reaction's regioselectivity.

A U.S. patent describes the reaction of 1,1,1-trifluoropropane with bromine, which produces a mixture of products. The desired this compound was obtained in a 17.6% yield, alongside 3-bromo-1,1,1-trifluoropropane (B1271859) (34% yield) and 3,3-dibromo-1,1,1-trifluoropropane (B14233730) (19.0% yield). google.com This indicates that while the C2 position is reactive, the C3 position is more readily brominated under these conditions, and over-bromination can occur. google.com

Table 2: Direct Bromination of 1,1,1-Trifluoropropane

| Precursor | Reagent | Products | Reported Yields | Reference |

|---|---|---|---|---|

| 1,1,1-Trifluoropropane | Bromine (Br₂) | 3-Bromo-1,1,1-trifluoropropane | 34% | google.com |

| 3,3-Dibromo-1,1,1-trifluoropropane | 19.0% | |||

| This compound | 17.6% |

Indirect Synthetic Pathways and Precursor Transformations

Indirect routes involve multi-step transformations, often leveraging the unique reactivity of fluorinated alkenes or other halogenated compounds.

Regio- and Stereoselective Addition Reactions to Fluorinated Propenes

The addition of hydrogen bromide (HBr) across the double bond of 3,3,3-trifluoropropene (B1201522) (CF₃CH=CH₂) is a key transformation in this context. Due to the strong electronegativity of the CF₃ group, the addition of hydrogen halides to this alkene is known to be challenging. google.com When the reaction does proceed, it typically follows an anti-Markovnikov pathway. This means the bromine atom adds to the terminal carbon (C1), yielding 3-bromo-1,1,1-trifluoropropane as the major product, rather than the desired 2-bromo isomer. google.comvedantu.com The anti-Markovnikov selectivity is often promoted by using radical initiators or specific catalytic conditions. vedantu.comgoogle.com

However, the desired this compound can be formed as a minor isomer in some of these reactions. google.com A patent focused on producing the 3-bromo isomer acknowledges the formation of the 2-bromo isomer, which can be separated from the primary product. google.com Therefore, while direct hydrobromination is not a selective method for this compound, it can serve as a source if purification methods are employed.

Catalyst-Mediated Conversions from Related Halogenated Systems

Modern catalytic methods offer sophisticated pathways to construct specific fluorinated molecules. Nickel-catalyzed reactions, in particular, have been developed for the hydroalkylation of trifluoromethylalkenes with alkyl halides, enabling the construction of 1,1,1-trifluoropropane derivatives. acs.org These advanced methods are designed to suppress common side reactions like β-fluoride elimination that often plague the chemistry of fluoroalkyl-substituted compounds. acs.org By carefully selecting the nickel catalyst and a suitable proton donor, the reaction can favor the desired protonolysis process over elimination. acs.org Such catalyst-mediated strategies could be applied to convert other halogenated systems or alkenes into this compound, representing a frontier in the selective synthesis of this compound.

Enantioselective Synthesis and Chiral Induction Strategies

This compound is a chiral molecule, and access to its individual enantiomers is crucial for applications in medicinal chemistry and as chiral building blocks. The use of enantiomerically enriched this compound in nickel-catalyzed asymmetric cross-coupling reactions to form new C-C bonds highlights the importance of its chiral forms in synthesis. researchgate.netacs.org

The most direct strategy for enantioselective synthesis is to start with an enantiomerically pure precursor. The asymmetric reduction of 1,1,1-trifluoropropan-2-one can produce chiral 1,1,1-trifluoropropan-2-ol, such as (2R)-1,1,1-trifluoropropan-2-ol. This chiral alcohol can then be converted to the corresponding chiral bromide. If the bromination reaction proceeds through a mechanism with a defined stereochemical outcome, such as an Sₙ2 reaction which typically results in an inversion of configuration, an enantiomerically enriched product can be obtained.

Another approach involves the kinetic resolution of a racemic mixture of this compound. This can be achieved using a chiral catalyst or reagent that reacts preferentially with one enantiomer, allowing the other enantiomer to be isolated in an enriched form. For example, lipase-mediated kinetic resolution is a known method for resolving related fluorinated alcohols, which are precursors to the target molecule. researchgate.net Similarly, chiral catalysts have been developed for the enantioselective synthesis of related trifluoromethyl-substituted compounds, demonstrating the feasibility of such strategies in organofluorine chemistry. organic-chemistry.orgdoi.org

Asymmetric Catalysis in the Preparation of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the utility of chiral fluorinated molecules in pharmaceuticals and materials science. Direct asymmetric bromination to form the chiral center is challenging; therefore, multi-step strategies involving the asymmetric synthesis of key chiral precursors are commonly employed. One of the most effective strategies involves the asymmetric synthesis of chiral 1,1,1-trifluoro-2-propanol (B1217171) or its corresponding epoxide, which can then be converted to the target bromo-compound.

A prominent method for accessing the chiral precursor is the asymmetric reduction of 1,1,1-trifluoroacetone (B105887). This transformation can be achieved with high enantioselectivity using biological methods or chemical catalysts. For instance, alcohol dehydrogenases from various microorganisms have been used to reduce 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol with high enantiomeric excess (ee). google.com Chemical methods, such as catalytic hydrogenation using chiral ruthenium complexes, also provide access to the desired chiral alcohol with excellent purity. For example, the use of RuCl[(S,S)-Tsdpen] as a catalyst in the hydrogenation of 1,1,1-trifluoroacetone yields (S)-1,1,1-trifluoro-2-propanol in up to 97% ee. This chiral alcohol can subsequently be converted to chiral this compound through standard functional group interconversion, for example, via an Appel reaction or by converting the alcohol to a sulfonate ester followed by nucleophilic substitution with a bromide source.

Table 1: Asymmetric Catalytic Hydrogenation of 1,1,1-Trifluoroacetone

| Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| RuCl[(S,S)-Tsdpen] | (S)-1,1,1-Trifluoro-2-propanol | Up to 97% | |

| Alcohol Dehydrogenase (Hansenula polymorpha) | (S)-1,1,1-Trifluoro-2-propanol | Up to 99% | |

| Alcohol Dehydrogenase (Saccharomyces bayanus) | (S)-1,1,1-Trifluoro-2-propanol | Up to 99% |

Diastereoselective Approaches and Ligand Effects

Diastereoselective synthesis is crucial for creating molecules with multiple stereocenters in a controlled manner. For a compound like this compound, a diastereoselective approach would involve introducing the bromine atom and the trifluoromethyl-bearing stereocenter in a reaction with a substrate that already contains a chiral center. The goal is to control the formation of one diastereomer over the other.

While specific examples detailing the diastereoselective synthesis of this compound are not extensively documented in the reviewed literature, the principles can be illustrated by analogous syntheses of complex fluorinated molecules. In such reactions, the choice of the chiral ligand complexed to a metal catalyst is paramount in dictating the stereochemical outcome. nih.govacs.org

The ligand effect is a critical factor in controlling diastereoselectivity. Different families of chiral ligands, such as bioxazolines (BiOX), pyridine-oxazolines (PyOX), and various phosphines, create a specific chiral environment around the metal center. nih.govmdpi.com This environment influences the trajectory of the reacting substrates, favoring the formation of a transition state that leads to the desired diastereomer. For instance, in nickel-catalyzed hydroalkylation of fluoroalkenes to form products with vicinal stereocenters, sterically bulky BiOX or PyOX ligands have been shown to significantly impact both the diastereomeric ratio (dr) and the enantiomeric excess (ee). nih.govacs.org Optimization studies often reveal that subtle modifications to the ligand structure, such as changing substituent groups, can dramatically improve stereocontrol. nih.govnih.gov For example, a considerable improvement in enantioselectivity was observed when a ligand bearing a tert-butyl substituent on its backbone was employed in one study. acs.org

Table 2: Representative Chiral Ligand Families in Asymmetric Synthesis of Fluorinated Compounds

| Ligand Family | Common Metal | Key Feature | Potential Influence |

|---|---|---|---|

| Bioxazoline (BiOX) | Ni, Cu, Pd | C₂-symmetric bidentate nitrogen donor | Controls stereochemistry in conjugate additions and alkylations. nih.gov |

| Pyridine-Oxazoline (PyOX) | Ni, Pd, Ir | Non-symmetric bidentate N,N-ligand | Effective in various enantioselective transformations; stereochemical outcome is tunable via substituents. nih.gov |

| Chiral Phosphines (e.g., SEGPHOS) | Ru, Rh, Pd, Cu | P-stereogenic or atropisomeric bidentate phosphorus donors | Widely used in asymmetric hydrogenations and cross-coupling reactions. mdpi.com |

Methodologies for Isomeric Differentiation and Separation in Synthetic Processes

In the synthesis of this compound, the formation of isomers is a common issue that necessitates effective methods for their differentiation and separation. The primary isomers of concern are constitutional (or structural) isomers and stereoisomers (enantiomers).

For the differentiation and separation of enantiomers (chiral resolution), analytical techniques such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) are standard. These methods use a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. While preparative chiral chromatography can be used to separate larger quantities of enantiomers, it is often more expensive than direct asymmetric synthesis.

Table 3: Methods for Isomeric Differentiation and Separation

| Isomer Type | Methodology | Principle | Application |

|---|---|---|---|

| Constitutional Isomers (e.g., 2-bromo- vs. 3-bromo-) | Conventional Distillation | Separation based on differences in boiling points. | Industrial scale separation of this compound from 3-bromo-1,1,1-trifluoropropane. nih.gov |

| Enantiomers ((R)- vs. (S)-) | Chiral Gas Chromatography (GC) or HPLC | Differential interaction with a chiral stationary phase leading to different retention times. | Analytical quantification of enantiomeric excess (ee) and preparative resolution. |

Elucidation of Reactivity and Reaction Mechanisms of 2 Bromo 1,1,1 Trifluoropropane

Fundamental Reaction Pathways and Mechanistic Interrogations

The reactivity of 2-bromo-1,1,1-trifluoropropane is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This functional group activates the bromine atom, making it a good leaving group in various reactions.

The bromine atom in this compound is susceptible to substitution by nucleophiles. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbon atom, facilitating nucleophilic attack. For instance, it can react with nucleophiles like hydroxide (B78521) ions to form alcohols. smolecule.com The reactivity of similar bromo-fluoro-alkanes is often exploited in organic synthesis, where the bromine atom serves as a leaving group in SN2 reactions.

A plausible mechanism for a nucleophilic substitution reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine. This leads to the formation of a transition state where the nucleophile is partially bonded to the carbon and the bromine-carbon bond is partially broken. Finally, the bromide ion departs, resulting in the substituted product. This pathway is fundamental to the use of such compounds as building blocks for more complex molecules.

In a related study, the synthesis of 4-(trifluoromethyl)-2-thiazolamine involved a key nucleophilic substitution step. amazonaws.com Although the primary substrate was 3-bromo-1,1,1-trifluoropropane-2-thione, the underlying principle of nucleophilic displacement of a bromide is analogous. amazonaws.com The reaction proceeded via deprotonation of cyanamide (B42294) to form an anionic nucleophile, which then attacked the electrophilic carbon, displacing the bromide. amazonaws.com

This compound can undergo radical reactions, particularly hydrogen atom abstraction. Theoretical studies have investigated the kinetics and mechanisms of its reactions with hydroxyl (OH) and hydrogen (H) radicals. mdpi.com These studies are crucial for understanding the atmospheric chemistry of such compounds. mdpi.com

The presence of the bromine atom at the central carbon atom facilitates hydrogen abstraction from the adjacent methyl (-CH₃) group. mdpi.com The reaction with OH radicals can proceed through the formation of van der Waals complexes, followed by the abstraction of a hydrogen atom. mdpi.com The energy barriers for these abstraction reactions are a key determinant of the reaction rates. mdpi.com

Theoretical calculations have shown that the energy barriers for hydrogen abstraction from 2-bromo-3,3,3-trifluoropropene (an unsaturated analogue) by H radicals are significantly higher than for the abstraction of the bromine atom. mdpi.com This suggests that bromine abstraction is a more favorable pathway in that specific reaction. mdpi.com For this compound, the specific pathways and energy barriers would dictate the predominant radical reaction.

Radical bromination using initiators like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is a common method for introducing bromine into organic molecules. This process involves the generation of a bromine radical, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical then reacts with a bromine source to yield the brominated product.

Table 1: Calculated Energy Barriers for H and Br Abstraction from 2-Bromo-3,3,3-trifluoropropene by H Radical mdpi.com

| Reaction Channel | Transition State | Energy Barrier (kcal/mol) |

| H abstraction | TSb1 | 17.77 |

| H abstraction | TSb2 | 17.42 |

| Br abstraction | TSb3 | 7.23 |

Note: Data is for 2-bromo-3,3,3-trifluoropropene, a related compound, and provides insight into the relative favorability of H vs. Br abstraction.

The oxidation and reduction of organic molecules involve the change in the oxidation state of carbon atoms. libretexts.org An increase in the number of bonds to electronegative atoms like oxygen or halogens, or a decrease in the number of bonds to hydrogen, constitutes an oxidation. libretexts.org Conversely, a decrease in bonds to electronegative atoms or an increase in bonds to hydrogen is a reduction. libretexts.org

The reduction of similar brominated compounds can be achieved using reducing agents like lithium aluminum hydride, which can replace the bromine atom with a hydrogen atom. researchgate.net For instance, the reduction of 3-bromo-1,1,1-trifluoropropanone with lithium aluminum hydride primarily yielded 3-bromo-1,1,1-trifluoro-2-propanol, with limited replacement of the bromine atom. researchgate.net This indicates that the carbonyl group was preferentially reduced over the carbon-bromine bond under those conditions.

Oxidation of related fluorinated compounds can lead to the formation of carbonyl compounds. The specific products of oxidation and reduction of this compound would depend on the reagents and reaction conditions employed.

Radical Processes and Hydrogen Atom Abstraction Studies.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for forming new chemical bonds, and this compound can serve as a substrate in such reactions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Nickel catalysts have proven particularly effective in coupling alkyl electrophiles. researchgate.net

Nickel-catalyzed migratory cross-coupling has emerged as a significant strategy for the functionalization of remote C-H positions. nih.gov This process often involves the generation of a reactive Ni(II)H species that can "walk" along a carbon chain via a series of 1,2-Ni/H shifts before engaging in a cross-coupling reaction. nih.gov

While direct examples specifically detailing the migratory cross-coupling of this compound are not prevalent in the provided search results, the principles of this methodology can be applied. A nickel catalyst could oxidatively add to the C-Br bond of this compound. The resulting alkylnickel intermediate could then potentially undergo migratory insertion or other coupling pathways.

A related study on nickel-catalyzed migratory alkyl-alkyl cross-coupling demonstrated the ability to couple two different alkyl halides. nih.govrsc.org This process involves chain-walking on both alkyl halide partners, leading to the formation of new C-C bonds. nih.govrsc.org The steric and electronic properties of the ligand on the nickel catalyst are crucial for controlling the selectivity of the reaction. nih.govrsc.org

An example of a non-migratory nickel-catalyzed arylation of this compound has been reported, highlighting its utility in forming C-C bonds. researchgate.net This enantioconvergent substitution reaction of the racemic alkyl halide with an organometallic nucleophile demonstrates the potential for creating chiral centers. researchgate.net

Cross-Coupling Reactions of this compound.

Palladium/Copper-Catalyzed Coupling Systems

Palladium and copper co-catalyzed systems are instrumental in forming carbon-carbon and carbon-heteroatom bonds. While extensive research exists on the Sonogashira coupling, which typically utilizes both palladium and copper catalysts for coupling terminal alkynes with aryl or vinyl halides, specific examples detailing the direct use of this compound in these dual-catalyst systems are not extensively documented in the provided literature. However, the principles of such reactions are well-established. For instance, Pd/Cu-catalyzed conditions have been developed for the synthesis of σ-alkynyl iron complexes from terminal ethynylpyridines and cyclopentadienyliron dicarbonyl iodide. researchgate.net

In related transformations, palladium catalysis without copper co-catalysis has been successfully applied to molecules structurally similar to this compound. A notable example is the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene to synthesize α-CF3 amides. acs.org In this process, the selection of phosphine (B1218219) ligands was critical, with specific ligands demonstrating superior performance in achieving high reaction yields. acs.org The mechanism proceeds through the oxidative addition of the vinyl bromide to a Pd(0) species, followed by CO insertion and subsequent attack by an amine to form the final amide product after reductive elimination. acs.org Similarly, palladium(II) catalysis has been employed for the β-F elimination and coupling of ethyl 3,3,3-trifluoropropionate with phenylboronic acid, showcasing the versatility of palladium in activating fluorinated substrates. researchgate.net

Electrochemical Reductive and Cross-Electrophile Coupling

Electrochemical methods offer a powerful, reductant-free approach for forming C(sp³)–C(sp³) bonds through cross-electrophile coupling (XEC). nih.govpolimi.it This strategy is particularly advantageous as it avoids the pre-formation of organometallic nucleophiles and can distinguish between electrophiles with subtle differences in redox potential. nih.gov

Recent advancements have demonstrated the successful enantioselective arylation of this compound using a nickel-electrocatalytic cross-electrophile coupling method. researchgate.net This process enables the formation of C(sp³)–C(sp³) bonds by coupling two different alkyl halides. The selective cathodic reduction of the more substituted alkyl halide generates a carbanion, which then couples with the less substituted halide. nih.gov This transition-metal-free protocol has shown broad functional group tolerance, accommodating groups like chlorides, nitriles, ketones, amides, and boronic acid pinacol (B44631) esters (Bpin). researchgate.netnih.gov The use of electricity provides a sustainable alternative to chemical reductants, minimizing waste. polimi.it

The general principle of electrochemical XEC involves the differential activation of two alkyl halides by exploiting their electronic and steric properties. nih.gov This allows for high chemoselectivity, which is often a challenge in traditional XEC methodologies. nih.gov The development of these electrochemical protocols is a significant step toward synthesizing complex molecules with increased sp³ character, a desirable trait in medicinal chemistry. nih.govpolimi.it

| Functional Group | Position on Benzene Ring | Yield | Compatibility |

|---|---|---|---|

| Chlorine | para | 50-78% | Tolerated |

| Cyano | para | 50-78% | Tolerated |

| Methoxy | para | 50-78% | Tolerated |

| Ketone | para | 50-78% | Tolerated |

| Aldehyde | para | - | Tolerated |

| Amide | para | - | Tolerated |

| Boronic acid pinacol ester (Bpin) | para | - | Tolerated |

| Boc-amide | para | - | Tolerated |

| Benzyl alcohol | para | Less efficient | Compatible |

C-F Bond Activation and Hydrodefluorination Processes

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. uni-wuerzburg.deresearchgate.net Transition metal complexes are often required to provide lower-energy reaction pathways for C-F bond cleavage. uni-wuerzburg.deresearchgate.net Hydrodefluorination (HDF), the replacement of a fluorine atom with hydrogen, is a key transformation in this area, allowing for the modification of readily available fluorinated compounds.

Rhodium-Mediated C-F Activation in Fluorinated Alkenes

Rhodium complexes have proven effective in mediating the C-F activation and subsequent hydrodefluorination of fluorinated alkenes. A notable example is the conversion of hexafluoropropene (B89477) into 1,1,1-trifluoropropane (B1294402). rsc.orgnih.gov The reaction of [RhH(PEt₃)₄] with hexafluoropropene leads to a C-F activation product. rsc.org Further treatment of related rhodium complexes with hydrogen can yield 1,1,1-trifluoropropane, demonstrating a stepwise hydrodefluorination process. rsc.org

Mechanistic studies indicate that rhodium(I)-boryl species are often involved in the C-F bond activation steps. nih.gov For instance, the catalytic conversion of hexafluoropropene using 1,3,2-dioxaborolane proceeds via a rhodium(I) intermediate to form borylated derivatives of trifluoropropane. nih.gov These transformations highlight the capability of rhodium catalysts to selectively cleave strong C-F bonds under relatively mild conditions.

Principles of C-F Bond Activation at Transition Metal Centers

The activation of C-F bonds by transition metal centers can occur through several fundamental pathways. researchgate.net The high polarity and strength of the C-F bond typically necessitate a metal-mediated approach to overcome the large kinetic barrier. uni-wuerzburg.de

Key intermolecular processes for C-F activation include:

Oxidative Addition: The metal center inserts into the C-F bond, forming metal-carbon and metal-fluoride bonds. This is a common pathway for low-valent, electron-rich metal complexes. researchgate.net

Hydrodefluorination with M-F Bond Formation: A metal-hydride species reacts with the C-F bond, forming a C-H bond and a stable metal-fluoride bond. researchgate.net

M-C Bond Formation with Elimination: This can involve the elimination of HF or a fluorosilane, leading to the formation of a new metal-carbon bond. researchgate.net

Nucleophilic Attack: An electron-rich metal complex can act as a nucleophile, attacking the carbon atom of the C-F bond. researchgate.net

Intramolecular activation processes are also recognized, such as β-fluoride elimination from a metal-alkyl complex. researchgate.net The choice of transition metal, its ligand environment, and the specific substrate all play crucial roles in determining which mechanistic pathway is favored. uni-wuerzburg.deresearchgate.net

Catalytic Trifluoroisopropylation of Organic Substrates

This compound serves as an effective reagent for introducing the trifluoroisopropyl group [–CH(CH₃)CF₃] onto organic molecules. A mild and efficient ruthenium-catalyzed method has been developed for the meta-selective trifluoroisopropylation of arenes using this reagent. acs.org This transformation is particularly valuable for the synthesis of complex molecules for drug discovery, as it is compatible with a variety of bioactive scaffolds, including purine (B94841) and nucleoside derivatives, affording the desired products in moderate-to-good yields. acs.org

The reaction provides an efficient strategy for diversifying aromatic and heteroaromatic compounds by installing the valuable trifluoroisopropyl moiety. This method highlights the utility of this compound as a building block for accessing molecules with increased sp³ character and unique physicochemical properties conferred by the trifluoromethyl group. acs.org

| Catalyst System | Reagent | Substrate Class | Selectivity | Key Advantage |

|---|---|---|---|---|

| Ruthenium (Ru) | This compound | Arenes (including bioactive molecules) | Meta-selective | Mild conditions, good functional group tolerance |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1,1,1 Trifluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-Bromo-1,1,1-trifluoropropane, providing detailed information about its atomic arrangement and electronic environment.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra offer a comprehensive view of the molecule's structure.

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments within the molecule. For this compound, the protons on the carbon adjacent to the bromine atom and the protons on the carbon adjacent to the trifluoromethyl group exhibit distinct chemical shifts and coupling patterns. docbrown.info The integration of the signals corresponds to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments. The carbon atom bonded to the three fluorine atoms, the central methylene (B1212753) carbon, and the carbon bonded to the bromine atom each show a unique resonance. The chemical shifts are influenced by the electronegativity of the neighboring atoms. For instance, the carbon of the CF₃ group appears at a characteristic chemical shift.

¹⁹F NMR: Due to its high natural abundance and sensitivity, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. numberanalytics.comaiinmr.com In this compound, the three fluorine atoms are equivalent and thus produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for the trifluoromethyl group. alfa-chemistry.comucsb.edu

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (CH₂) | Varies | Multiplet | J(H-H), J(H-F) |

| ¹H (CH₂Br) | Varies | Multiplet | J(H-H), J(H-F) |

| ¹³C (CF₃) | ~123.0 | Quartet | ¹J(C-F) |

| ¹³C (CH₂) | Varies | Triplet of Quartets | ²J(C-F), ¹J(C-H) |

| ¹³C (CH₂Br) | ~25.2 | Triplet | ¹J(C-H) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a representative example.

The use of multinuclear NMR experiments, which can include nuclei like ¹H, ¹³C, and ¹⁹F in a single experiment, provides a powerful tool for unambiguously assigning complex structures. magritek.commagritek.com Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can establish connectivity between different atoms in the molecule by detecting correlations between their nuclei. magritek.comnih.gov For this compound, these experiments can definitively link the proton signals to their corresponding carbon atoms and show long-range couplings between the fluorine atoms and protons.

The coupling between ¹³C and ¹⁹F nuclei provides valuable structural information. rsc.org The magnitude of the coupling constant, denoted as nJ(C-F) where n is the number of bonds separating the nuclei, is dependent on the geometry and electronic environment. One-bond coupling constants (¹J(C-F)) are typically large, while two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are smaller but still significant. lboro.ac.uk In this compound, the ¹J(C-F) in the CF₃ group is a prominent feature in the ¹³C NMR spectrum, appearing as a quartet. The substituent effect of the bromine atom influences the chemical shifts of the carbon atoms along the propane (B168953) chain.

The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for monitoring reactions involving fluorinated compounds in real-time. numberanalytics.comnumberanalytics.commagritek.com This allows for the observation of reaction intermediates and the determination of reaction kinetics. For instance, in reactions where this compound is a reactant or product, ¹⁹F NMR can track its consumption or formation. aiinmr.com

Furthermore, ¹⁹F NMR is instrumental in conformational studies of fluorinated molecules. soton.ac.ukacs.org The chemical shifts and coupling constants of fluorine nuclei are sensitive to the molecule's conformation. beilstein-journals.org By analyzing these parameters, often in conjunction with computational modeling, the preferred conformations of molecules like this compound can be determined.

13C-19F Coupling Constants and Substituent Effects.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

IR and Raman spectra reveal the characteristic vibrational frequencies of the functional groups within this compound.

C-F Stretching: The carbon-fluorine bonds give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1250 cm⁻¹. These are often the most intense peaks in the spectrum.

C-Br Stretching: The carbon-bromine stretching vibration appears at lower frequencies, generally in the range of 500-600 cm⁻¹.

C-H Stretching and Bending: The C-H stretching vibrations of the methylene groups are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides information about the polarizability of the bonds. Symmetric vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. For this compound, the symmetric C-F stretching and C-C skeletal vibrations are observable in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-F Stretch | 1100 - 1250 | IR (strong), Raman |

| C-C Skeletal | ~1450 | Raman |

Note: The exact frequencies can be influenced by the physical state of the sample (gas, liquid, or solid) and intermolecular interactions.

Conformational Stability and Vibrational Assignments

Detailed studies on the conformational stability and complete vibrational assignments for this compound, derived from infrared (IR) and Raman spectroscopy coupled with computational analysis, are not presently found in published literature.

For similar halogenated alkanes, researchers typically investigate the rotational isomers (conformers) that arise from rotation around the carbon-carbon single bonds. For this compound, rotation around the C1-C2 bond would lead to different staggered and eclipsed conformations. The relative stability of these conformers is determined by steric hindrance and dipole-dipole interactions between the bromine atom, the methyl group, and the trifluoromethyl group.

A thorough investigation would involve:

Spectroscopic Measurement: Recording the IR and Raman spectra of the compound in its gas, liquid, and solid phases. Temperature-dependent studies in the liquid phase would help in identifying bands corresponding to different conformers.

Computational Modeling: Using ab initio or Density Functional Theory (DFT) calculations to predict the geometries, relative energies, and vibrational frequencies of the stable conformers.

Vibrational Assignment: Assigning the observed spectral bands to the fundamental vibrational modes of the calculated stable conformers. This process allows for the experimental confirmation of the conformers present and the determination of their relative energetic stability.

While such analyses have been performed for related compounds like 1-bromo-3,3,3-trifluoro-2-propanone and 1,1,1-trifluoropropyltrifluorosilane, revealing the presence of multiple conformers in fluid phases, equivalent data for this compound is not available. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Bromo 1,1,1 Trifluoropropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of 2-Bromo-1,1,1-trifluoropropane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and other properties.

Density Functional Theory (DFT) has become a widely used method for studying the reaction mechanisms of halogenated hydrocarbons. For related bromo-fluoro-alkenes, DFT calculations, such as those using the B3LYP functional with an aug-cc-pVTZ basis set, have been instrumental in exploring potential energy surfaces for reactions with atmospheric radicals like OH and H. mdpi.com These studies help to identify the most likely reaction pathways, including addition, abstraction, and substitution reactions. For instance, in the reaction of 2-bromo-3,3,3-trifluoropropene with the OH radical, DFT calculations revealed that the addition of OH to the carbon-carbon double bond is a key mechanistic step. mdpi.com Similarly, DFT can be used to model transition states and predict activation barriers for different reaction channels, offering insights into the kinetics and thermodynamics of the processes. acs.org

A critical aspect of computational studies is the detailed mapping of energetic profiles for chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states. For the atmospheric degradation of similar bromo-olefins, high-level single-point energy refinements using methods like CCSD(T) are often performed on geometries optimized with DFT to achieve high accuracy. mdpi.com

These calculations allow for the construction of potential energy surfaces that visualize the energy changes as a reaction progresses. For example, in the reaction of 2-bromo-3,3,3-trifluoropropene with the OH radical, the energetic profile shows the formation of initial van der Waals complexes, followed by passage through transition states leading to various products. mdpi.com The relative energies of these transition states determine the preferred reaction pathways. The β-scission of C-Br and C-C bonds in reaction intermediates has also been analyzed, with calculations showing a significantly lower energy barrier for the C-Br bond cleavage due to its lower bond energy. mdpi.com

Table 1: Calculated Relative Energies for Reaction Intermediates and Transition States

| Species | Description | Relative Energy (kcal/mol) |

| Mb2 | An initial adduct in a reaction pathway. | Reference (0.0) |

| Mb2-TS1 | Transition state for C-Br bond β-scission. | Lower energy barrier |

| Mb2-TS2 | Transition state for C-C bond β-scission. | Over 28 kcal/mol higher than Mb2-TS1 |

| Mb2-TS3 | Transition state for F and Br atom interchange. | Intermediate energy barrier |

| This table is illustrative, based on findings for similar compounds, showing how computational chemistry elucidates energetic profiles. mdpi.com |

Density Functional Theory (DFT) Studies of Reaction Mechanisms.

Conformational Analysis and Potential Energy Surface Mapping

This compound can exist in different spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Computational methods are used to map the potential energy surface (PES) as a function of specific dihedral angles.

Theoretical Kinetic Studies of Radical Reactions

Theoretical kinetics combines quantum chemical calculations with statistical mechanics to predict reaction rate constants. For reactions of halogenated propenes with atmospheric radicals, methodologies like the Rice-Ramsperger-Kassel-Marcus (RRKM)/master-equation theory are employed to model the kinetics over a range of temperatures and pressures. mdpi.com

These studies are crucial for assessing the atmospheric lifetime and environmental impact of such compounds. The calculations take into account the potential energy surface, vibrational frequencies of all species, and collisional energy transfer parameters. mdpi.com For the reaction of 2-bromo-3,3,3-trifluoropropene with OH and H radicals, kinetic calculations have been performed to determine the rate constants for the major reaction pathways, providing essential data for atmospheric chemistry models. mdpi.com The results indicate that the presence of the –C(Br)=CH2 group significantly influences its reactivity, giving it fuel-like properties. mdpi.com

Correlation of Computational Predictions with Experimental Spectroscopic Data

A key validation of theoretical models is the comparison of computationally predicted properties with experimental data. For instance, vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra. While no direct comparisons for this compound were found, studies on similar molecules like 1-bromo-3,3,3-trifluoro-2-propanone show how this is achieved. researchgate.net In such studies, experimental spectra are recorded, and theoretical calculations are performed to assign the observed vibrational bands to specific molecular motions. researchgate.net

Good agreement between calculated and experimental frequencies provides confidence in the accuracy of the computational model, including the determined geometry and force field. researchgate.net For example, in the study of 1,1,1-trifluoro-propane-2-thione, DFT calculations correctly identified the most stable conformer and showed good agreement between calculated and experimental vibrational frequencies. researchgate.net This correlation allows for a complete vibrational assignment and a deeper understanding of the molecule's structure and bonding.

Research Applications in Organic Synthesis and Functional Material Development

A Cornerstone in Complex Organic Synthesis

2-Bromo-1,1,1-trifluoropropane serves as a crucial component in the assembly of intricate organic molecules, largely due to the reactivity conferred by the bromine and trifluoromethyl groups. tcichemicals.com The electron-withdrawing nature of the trifluoromethyl group influences the properties of neighboring functional groups, a desirable trait in the design of bioactive compounds. tcichemicals.comcas.cn

Paving the Way for Fluorinated Pharmaceutical Intermediates

The incorporation of fluorine, and specifically the trifluoromethyl group, into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. wikipedia.orgresearchgate.net this compound is classified as a fluorinated pharmaceutical intermediate, highlighting its role in the synthesis of these valuable compounds. fluoropharm.com Its application allows for the strategic introduction of the trifluoromethyl moiety, which can act as a bioisostere for other chemical groups like methyl or chloro, thereby modifying the steric and electronic profile of a potential drug molecule. wikipedia.org

Crafting Chiral Fluorinated Alkanes

The development of methods for the asymmetric synthesis of chiral molecules containing fluorinated stereocenters is a significant area of research. researchgate.netnih.gov One of the key strategies involves the asymmetric hydrogenation of fluorinated olefins, which can be derived from precursors like this compound. nih.gov This process allows for the creation of enantioenriched fluorinated alkanes, which are valuable chiral building blocks for the synthesis of a variety of useful derivatives, including alcohols, aldehydes, and acids, while retaining their enantiomeric purity. nih.gov While various methods exist for creating chiral fluorinated compounds, including the use of chiral catalysts and auxiliaries, the transformation of substrates derived from this compound represents a viable pathway to these important molecules. nih.govpnas.orgescholarship.org

Driving Innovation in Synthetic Methodologies

The unique reactivity of this compound has spurred the development of new synthetic methods. For instance, it has been utilized in ruthenium-catalyzed trifluoroisopropylation of arenes. acs.orgacs.org This method provides an efficient way to synthesize trifluoroisopropyl molecules, which are of interest in drug discovery. acs.org Additionally, the compound is a precursor for generating other reactive intermediates. For example, its isomer, 3-bromo-1,1,1-trifluoropropane (B1271859), can be produced from 3,3,3-trifluoropropene (B1201522), which in turn can be formed from this compound. google.com This interconnectedness showcases the compound's role in expanding the toolbox of synthetic organic chemists. The development of new reagents and reaction conditions continues to be an active area of research. wikipedia.org

A Building Block for Advanced Fluorinated Materials

The influence of this compound extends beyond pharmaceuticals into the realm of materials science, where the incorporation of fluorine can lead to materials with unique and desirable properties.

A Precursor in Fluoropolymer Research

While direct polymerization of this compound is not a primary application, it can serve as a precursor to monomers used in fluoropolymer production. chemicalbook.com For example, dehydrobromination of this compound can lead to trifluoropropene isomers, which are valuable monomers for creating fluoropolymers. google.comgoogle.com These polymers are known for their high thermal stability and chemical resistance. The related compound, 2-bromo-3,3,3-trifluoropropene, is explicitly mentioned as a monomer in fluoropolymer production. chemicalbook.com

Contributing to the Development of Advanced Materials

The introduction of trifluoromethyl groups, facilitated by reagents like this compound, is crucial in the development of various advanced materials. tcichemicals.com The unique properties imparted by fluorine, such as high electronegativity and hydrophobicity, are exploited in the design of liquid crystals, and other specialty materials. tcichemicals.com The compound and its derivatives can serve as building blocks for creating more complex organofluorine compounds which are investigated for a wide range of applications in materials science. smolecule.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Bromo-1,1,1-trifluoropropane, and how can they be experimentally determined?

- Answer : The compound (CAS 460-32-2) has a molecular formula of C₃H₄BrF₃, a density of 1.644 g/cm³, and a boiling point of 64.8°C at 760 mmHg . Key characterization methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., distinguishing between isomers via ¹⁹F-NMR chemical shifts).

- Differential Scanning Calorimetry (DSC) to study thermal stability and phase transitions.

- Refractive index measurements (1.3603) for solvent compatibility studies .

Q. What synthetic routes are available for preparing this compound, and what are their advantages/limitations?

- Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous pathways for halogenated propanes suggest:

- Bromination of 1,1,1-trifluoropropane using N-bromosuccinimide (NBS) under radical initiation, though steric hindrance from the trifluoromethyl group may reduce yields.

- Halogen exchange reactions , such as substituting chlorine with bromine in 2-chloro-1,1,1-trifluoropropane using NaBr or HBr, though side reactions (e.g., elimination to form alkenes) must be monitored .

- Catalytic methods involving transition metals (e.g., Pd or Cu) for cross-coupling, but fluorinated substrates often require inert conditions to prevent decomposition .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in nucleophilic substitution (SN) reactions?

- Answer : The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the C-Br bond and enhancing its susceptibility to nucleophilic attack. However, steric hindrance around the brominated carbon (due to the bulky CF₃ group) may favor SN1 mechanisms over SN2, leading to carbocation intermediates. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in reactions with amines or alcohols .

Q. What computational methods are suitable for modeling the reaction mechanisms involving this compound?

- Answer :

- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate activation energies and optimize transition states for substitution or elimination pathways.

- Ab Initio Molecular Dynamics (AIMD) to simulate solvent effects and temperature-dependent behavior.

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the CF₃ group and the C-Br bond .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation when using this compound in cross-coupling reactions?

- Answer : Contradictions often arise from impurities or isomerization. Methodological approaches include:

- Purity validation via GC-MS to ensure the absence of isomers like 3-bromo-1,1,1-trifluoropropane .

- Systematic solvent screening (e.g., DMF vs. THF) to minimize competing elimination pathways.

- In situ monitoring using FT-IR or Raman spectroscopy to track intermediate formation .

Q. What are the environmental and safety considerations when handling this compound, particularly regarding its ozone-depletion potential?

- Answer : The compound is classified as a Halon alternative (HBFC-253 B1) under the Montreal Protocol due to its ozone-depleting potential (ODP) and is restricted to 0.1% in industrial applications . Safety protocols include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation.

- Closed-system processing to prevent atmospheric release.

- Disposal via incineration with scrubbing systems to neutralize brominated byproducts .

Data Contradictions and Mitigation Strategies

- Isomer Identification : lists "this compound" under CAS 1514-82-5, conflicting with the 3-bromo isomer (CAS 460-32-2) in other sources. Resolve via 2D-NMR or X-ray crystallography to confirm regiochemistry .

- Environmental Impact : While some studies suggest low global warming potential (GWP), others highlight its persistence. Use lifecycle assessment (LCA) tools to compare with alternatives like hydrofluoroethers (HFEs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.